![molecular formula C14H15Cl2N3O3 B5538165 2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
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Overview
Description
Chemical compounds with complex structures, such as "2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide", often involve multifaceted synthetic routes and possess unique molecular architectures. These compounds are of interest due to their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with 1,2,4-oxadiazol rings can be synthesized through cyclization reactions involving appropriate hydrazides and carboxylic acids or their derivatives (Nikaljea, Choudharia, & Une, 2012).
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols in Waste Incineration
Chlorophenols, including 2,4-dichlorophenoxy derivatives, are noted for their role as precursors to dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). Studies have investigated the correlation between chlorophenols and dioxin concentrations, highlighting the significance of these compounds in environmental pollution and their pathways of degradation and transformation in waste management systems (Peng et al., 2016).
Toxicity and Environmental Health
Herbicide Toxicity and Environmental Exposure
The toxicity and environmental implications of herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to the specified chemical, have been extensively reviewed. Such studies focus on the pathways through which these compounds enter the environment, their persistence, and their toxic effects on non-target organisms, including humans. Research underscores the need for mitigating environmental exposure to minimize adverse health outcomes (Islam et al., 2017).
Mechanisms of Action and Biological Effects
Oxadiazole Compounds in Medicinal Chemistry
The oxadiazole ring, present in the query compound, is a critical structure in medicinal chemistry due to its ability to bind with various enzymes and receptors, eliciting a range of bioactivities. Research on 1,3,4-oxadiazole derivatives demonstrates their therapeutic potential across a wide spectrum of diseases, highlighting the importance of such structures in drug development and the elucidation of their biological mechanisms of action (Verma et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-3-19(7-13-17-9(2)22-18-13)14(20)8-21-12-5-4-10(15)6-11(12)16/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDAZQWYFFVLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)C)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-YL)methyl]acetamide |
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